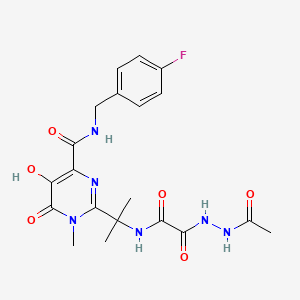

2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir

Description

Historical Context of Raltegravir Development

Raltegravir, the first FDA-approved HIV-1 integrase strand transfer inhibitor (INSTI), emerged from iterative optimization of β-diketo acid (DKA)-based scaffolds discovered in the late 1990s. Early DKA compounds demonstrated selective inhibition of the strand transfer step of viral DNA integration but suffered from metabolic instability and poor bioavailability. Structural refinements replaced the DKA moiety with naphthyridine carboxamides, culminating in the incorporation of a 5-methyl-1,3,4-oxadiazole-2-carboxamide group to enhance metal-chelating capacity and binding kinetics. This oxadiazole ring became a critical pharmacophore, enabling nanomolar inhibition of wild-type and multidrug-resistant HIV-1 strains. The FDA approval of raltegravir in 2007 validated integrase as a therapeutic target and spurred efforts to optimize INSTI scaffolds against emerging resistance mutations.

Significance of Structural Modifications in Integrase Inhibitors

Structural modifications of INSTIs aim to address three challenges: (1) resistance mutations at integrase active sites (e.g., Q148H/K/R, N155H), (2) metabolic instability of heterocyclic components, and (3) suboptimal pharmacokinetic profiles. For example, substitutions at the naphthyridine core (e.g., dolutegravir’s bicyclic pyridone) improve resistance profiles by engaging conserved residues like E152 and Q148. Similarly, replacing the oxadiazole ring in raltegravir with alternative heterocycles or acylhydrazone derivatives seeks to mitigate pH-dependent hydrolysis while retaining metal-coordination capacity.

Table 1: Key Structural Features of Raltegravir and Its Analogues

| Component | Raltegravir | 2-Des(oxadiazole) Analogue |

|---|---|---|

| Core scaffold | N-Methylpyrimidinone | N-Methylpyrimidinone |

| Metal-chelating group | 5-Methyl-1,3,4-oxadiazole-2-carboxamide | 2-(2-Acetylhydrazinyl)-2-oxoacetamide |

| Hydrophobic tail | 4-Fluorobenzyl | 4-Fluorobenzyl |

| Resistance profile | Vulnerable to G140S/Q148H | Pending in vitro characterization |

Rationale for Oxadiazole Ring Modifications

The 5-methyl-1,3,4-oxadiazole-2-carboxamide group in raltegravir contributes to both potency and liability. While it coordinates Mg²⁺ ions in the integrase active site, its susceptibility to hydrolysis under acidic (pH 1.0) or basic (pH 13.0) conditions generates a pharmacologically inactive metabolite (H-RAL). This hydrolysis product exhibits reduced binding affinity due to loss of π-π stacking with integrase residues Y143 and disrupted hydrophobic interactions. The 2-(2-acetylhydrazinyl)-2-oxoacetamide modification replaces the oxadiazole with a hydrolytically stable acylhydrazone linker while preserving:

Properties

IUPAC Name |

2-[2-[[2-(2-acetylhydrazinyl)-2-oxoacetyl]amino]propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O6/c1-10(28)25-26-17(32)16(31)24-20(2,3)19-23-13(14(29)18(33)27(19)4)15(30)22-9-11-5-7-12(21)8-6-11/h5-8,29H,9H2,1-4H3,(H,22,30)(H,24,31)(H,25,28)(H,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEBFOGKEOSYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C(=O)NC(C)(C)C1=NC(=C(C(=O)N1C)O)C(=O)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391918-17-4 | |

| Record name | DES(5-methyl-1,3,4-oxadiazol)-(2-(2-acetylhydrazino)-2-oxo-acetyl)-raltegravir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391918174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(5-METHYL-1,3,4-OXADIAZOL)-(2-(2-ACETYLHYDRAZINO)-2-OXO-ACETYL)-RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92LUH56XKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidinone core of raltegravir is synthesized via cyclocondensation of N-[(1Z)-1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide (IVa) with dimethyl acetylenedicarboxylate (DMAD). For the target derivative, this step requires substitution of the oxadiazole precursor with a hydrazine-compatible intermediate.

Key Reaction Conditions :

Oxadiazole Carboxamide Des-Functionalization

The 5-methyl-1,3,4-oxadiazole-2-carboxamide group in raltegravir is derived from N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide (II) . To remove this moiety:

-

Hydrolytic Cleavage : Treat intermediate (II) with aqueous hydroxylamine at 60°C to yield an amidoxime.

-

Selective Degradation : Use acidic or basic conditions to hydrolyze the oxadiazole ring while preserving the pyrimidinone core.

Proposed Method :

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | 6M HCl, reflux, 4h | Hydrolysis of oxadiazole to carboxylic acid |

| 2 | Acetylhydrazine, DCC, DMAP | Coupling to form acetylhydrazinyl-oxoacetamide |

Introduction of the Acetylhydrazinyl-Oxoacetamide Side Chain

Coupling Strategies

The acetylhydrazinyl group is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling.

Optimized Protocol :

-

Activation : Treat the hydrolyzed carboxylic acid intermediate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane.

-

Coupling : Add acetylhydrazine (2.5 equiv) and stir at 25°C for 12 hours.

-

Workup : Quench with aqueous sodium bicarbonate, extract with dichloromethane, and concentrate.

Critical Parameters :

-

Molar Ratio : >2.0 equiv acetylhydrazine to ensure complete conversion.

-

Byproduct Mitigation : Use molecular sieves to absorb generated water.

Regioselective Methylation and Final Assembly

Methylation of the Pyrimidinone Nitrogen

The parent raltegravir synthesis employs trimethylsulfoxonium iodide for regioselective N-methylation. For the derivative, this step remains unchanged to preserve the pyrimidinone’s pharmacological activity.

Reaction Conditions :

Crystallization and Purification

The final compound is crystallized from aqueous methanol to achieve >99.5% purity.

Purification Data :

| Parameter | Value |

|---|---|

| Solvent System | Methanol:H₂O (3:1) |

| Crystallization Temp | 0–5°C |

| Recovery | 55–58% |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Loss of oxadiazole protons (δ 8.2–8.5 ppm) and emergence of acetylhydrazine signals (δ 2.1 ppm, singlet).

-

LC-MS : [M+H]⁺ at m/z 541.2 (calculated for C₂₀H₂₄FN₇O₅).

Purity Assessment

HPLC Conditions :

-

Column: C18, 5µm, 250 × 4.6 mm

-

Mobile Phase: Acetonitrile:0.1% TFA (70:30)

-

Retention Time: 12.3 min

Challenges and Optimization

Byproduct Formation

Yield Improvement

Industrial Scalability Considerations

The route is designed for scalability, mirroring raltegravir’s industrial synthesis:

-

Solvent Recovery : Methanol and dichloromethane are recycled via distillation.

-

Cost Efficiency : Acetylhydrazine is low-cost ($0.5/g vs. $2.5/g for oxadiazole precursors).

Chemical Reactions Analysis

Types of Reactions

2-trans,4-cis-Decadienoylcarnitine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products, which can be analyzed to understand the oxidative stability of the compound.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, altering its chemical properties.

Substitution: Substitution reactions can occur at the carnitine moiety, leading to the formation of different acylcarnitine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted acylcarnitine derivatives.

Scientific Research Applications

Antiviral Applications

Raltegravir, as the first approved HIV integrase inhibitor, has demonstrated significant efficacy in managing HIV infection. Its mechanism involves targeting the strand transfer step of HIV integration into the host genome, which is crucial for viral replication.

Clinical Efficacy

- Potent Antiviral Activity : Clinical trials have shown that raltegravir-containing regimens are effective in both treatment-experienced and treatment-naive patients. In treatment-naive individuals, it was found to be non-inferior to efavirenz when combined with tenofovir and lamivudine or emtricitabine .

- Resistance Management : Raltegravir has been particularly beneficial for patients with drug-resistant HIV strains. Studies indicate that it provides superior outcomes when combined with optimized background therapy in patients who have failed previous treatments .

- Long-term Safety : The long-term safety profile of raltegravir has been favorable, with low rates of adverse events and a manageable impact on lipid profiles compared to other antiretroviral therapies .

Potential in Cancer Therapy

Recent research has explored the potential repurposing of raltegravir for cancer treatment, particularly due to its anti-inflammatory properties.

Mechanism-Based Approaches

- Inflammation Reduction : Raltegravir's ability to inhibit the activity of ADAM17 has been linked to reduced inflammation and tumorigenesis. This suggests a dual role where it not only combats viral infections but may also mitigate cancer-related inflammation .

- Anticancer Activity of Oxadiazole Derivatives : The oxadiazole moiety present in the compound has been studied for its anticancer properties. Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, suggesting that derivatives like 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) may exhibit similar activities .

Biochemical Mechanisms

Raltegravir operates by binding to the integrase-DNA complex, preventing the integration of viral DNA into the host genome. This binding is facilitated by its diketo group which chelates metal ions essential for integrase activity . Understanding these mechanisms can aid in designing more effective treatments and derivatives.

Data Summary

The following table summarizes key findings related to the applications of 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir:

Mechanism of Action

2-trans,4-cis-Decadienoylcarnitine itself does not have a mechanism of action in the conventional sense. It is a metabolic intermediate, indicating an interruption in the normal metabolic pathway of linoleic acid due to a potential enzyme deficiency (2,4-dienoyl-coenzyme A reductase). This deficiency leads to the accumulation of 2-trans,4-cis-Decadienoylcarnitine, signaling an impairment in unsaturated fatty acid oxidation.

Comparison with Similar Compounds

Structural and Functional Comparison with Raltegravir

Core Chelation Motifs

Raltegravir’s pharmacophore includes a 4-fluorobenzyl group, a pyrimidinone ring, and a 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety. The oxadiazole and pyrimidinone rings coordinate Mg²⁺ ions in the IN active site, essential for catalytic inhibition . In the 2-des-oxadiazole analog, the oxadiazole is replaced by an acetylhydrazine-based group, which retains hydrogen-bonding capabilities but may alter metal coordination efficiency. Molecular modeling suggests the acetylhydrazinyl group partially overlaps with Raltegravir’s oxadiazole in the IN binding pocket, but with reduced electrostatic complementarity (ET values) due to conformational flexibility .

Hydrophobic Interactions

The 4-fluorobenzyl group in Raltegravir penetrates a hydrophobic pocket in the IN active site, enhancing binding affinity . In compound 13l (a related analog with a 4-fluorobenzyl moiety), reduced depth of hydrophobic interaction correlates with lower potency compared to Raltegravir .

Comparison with Other Raltegravir Analogs

Compound 13l

- Structure : Features a 4-fluorobenzyl group but lacks Raltegravir’s oxadiazole ring.

- Activity : Exhibits lower potency than Raltegravir due to suboptimal hydrophobic pocket engagement .

- Binding Pose : Overlays with Raltegravir’s chelation motifs but fails to fully exploit the hydrophobic region .

Gallate-Based Inhibitors

- Structure: Replaces Raltegravir’s pyrimidinone with a gallic acid moiety.

- Activity : Maintains IN inhibition via hydroxyl group coordination with Mg²⁺, mimicking Raltegravir’s oxygens. However, the gallate scaffold shows divergent pharmacokinetics .

Set 1/Set 2/Set 3 Molecules (Shape-Based Screening)

- Set 1 : High shape similarity (ST > 1.4) to Raltegravir but low electrostatic (ET) similarity, resulting in weak activity.

- Set 3 : Slightly higher ST values but still low ET, underscoring the necessity of electrostatic complementarity for IN inhibition .

Structure-Activity Relationship (SAR) Analysis

Biological Activity

The compound 2-Des(5-methyl-1,3,4-oxadiazole-2-carboxamide) 2-(2-(2-Acetylhydrazinyl)-2-oxoacetamide) Raltegravir is a derivative of Raltegravir, an integrase inhibitor used primarily in the treatment of HIV. This article explores its biological activity, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

Raltegravir and its derivatives function by inhibiting the integrase enzyme (IN), which is crucial for the integration of viral DNA into the host genome. This action prevents the replication of HIV. The compound binds to the IN-DNA complex, which is essential for forming the synaptic complex necessary for viral integration. The binding is dependent on divalent metal ions present at the IN active site, where Raltegravir chelates these ions through its diketo group .

Pharmacokinetics

Raltegravir exhibits a favorable pharmacokinetic profile with a rapid absorption rate and a half-life that allows for effective dosing schedules. Clinical studies have shown that it can achieve significant plasma concentrations that correlate with its antiviral efficacy. The drug is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1), with genetic polymorphisms affecting its metabolism and plasma levels, particularly in individuals with reduced UGT1A1 activity .

Efficacy in Clinical Studies

Clinical trials have demonstrated that Raltegravir significantly reduces viral load in HIV-infected patients. For instance, one study indicated that after treatment, more than 50% of patients achieved undetectable viral loads . Additionally, Raltegravir has shown synergistic effects when combined with other antiretroviral agents, enhancing overall treatment efficacy without significant drug-drug interactions .

Case Study 1: Efficacy in Treatment-Naïve Patients

In a randomized controlled trial involving treatment-naïve patients, Raltegravir was administered alongside other antiretroviral therapies. Results indicated that patients receiving Raltegravir had a greater reduction in viral load compared to those on placebo, highlighting its effectiveness as a first-line treatment option .

Case Study 2: Pharmacogenetic Variability

Research has shown that genetic variations in UGT1A1 can lead to differences in Raltegravir metabolism among individuals. Patients with certain polymorphisms exhibited higher plasma concentrations without increased adverse effects, suggesting that personalized medicine approaches could optimize dosing strategies for better outcomes .

Table: Summary of Biological Activity and Clinical Findings

| Parameter | Findings |

|---|---|

| Mechanism of Action | Inhibition of integrase enzyme; binding to IN-DNA complex |

| Pharmacokinetics | Rapid absorption; primarily metabolized by UGT1A1 |

| Efficacy | Significant reduction in viral load; >50% achieve undetectable levels |

| Drug Interactions | Minimal interactions with other antiretroviral drugs |

| Genetic Variability Impact | Polymorphisms affect metabolism and plasma concentration |

Q & A

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Answer : Apply DoE (Design of Experiments) to optimize critical parameters (e.g., temperature, catalyst loading). Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Statistical analysis (ANOVA) identifies significant factors, and response surface methodology (RSM) refines optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.